(1-Chloro-2-cyclohexylethyl)benzene
Description
(1-Chloro-2-cyclohexylethyl)benzene is a chlorinated aromatic compound featuring a cyclohexylethyl substituent attached to a benzene ring. Its molecular formula is $ \text{C}{14}\text{H}{19}\text{Cl} $, with a molecular weight of 222.75 g/mol. The chlorine atom at the 1-position of the ethyl chain and the bulky cyclohexyl group at the 2-position confer unique steric and electronic properties. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where its structural complexity enables tailored reactivity .
Properties
Molecular Formula |
C14H19Cl |
|---|---|
Molecular Weight |
222.75 g/mol |
IUPAC Name |
(1-chloro-2-cyclohexylethyl)benzene |
InChI |
InChI=1S/C14H19Cl/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h2,5-6,9-10,12,14H,1,3-4,7-8,11H2 |
InChI Key |
YBBSOEGEWFVSBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC(C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Chloro-2-cyclohexylethyl)benzene typically involves the alkylation of benzene with a suitable cyclohexylethyl halide under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows: [ \text{C6H6} + \text{C6H11CH2Cl} \xrightarrow{\text{AlCl3}} \text{C6H5CH2C6H11Cl} ]
Industrial Production Methods: Industrial production of (1-Chloro-2-cyclohexylethyl)benzene may involve similar Friedel-Crafts alkylation processes, optimized for large-scale synthesis. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: (1-Chloro-2-cyclohexylethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.
Oxidation Reactions: The benzylic position (carbon directly attached to the benzene ring) can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The compound can be reduced to remove the chloro group, forming the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products:
Substitution: Formation of (1-Hydroxy-2-cyclohexylethyl)benzene.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of (2-cyclohexylethyl)benzene.
Scientific Research Applications
(1-Chloro-2-cyclohexylethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of substituted benzene compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Chloro-2-cyclohexylethyl)benzene involves its interaction with molecular targets through its chloro and cyclohexylethyl groups. The chloro group can participate in nucleophilic substitution reactions, while the cyclohexylethyl group can influence the compound’s hydrophobic interactions and steric effects. These interactions can affect various biochemical pathways and molecular targets.
Comparison with Similar Compounds
Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (in water) |
|---|---|---|---|---|
| (1-Chloro-2-cyclohexylethyl)benzene | $ \text{C}{14}\text{H}{19}\text{Cl} $ | 222.75 | ~290–310 (est.) | Insoluble |
| 1-Chloro-2-phenylethane | $ \text{C}8\text{H}9\text{Cl} $ | 140.61 | 179–181 | Slightly soluble |
| (1-Chloroethyl)cyclohexane | $ \text{C}8\text{H}{15}\text{Cl} $ | 162.66 | 185–190 | Insoluble |
| Chlorobenzene | $ \text{C}6\text{H}5\text{Cl} $ | 112.56 | 131–132 | 0.5 g/L |
Key Observations :
- The cyclohexylethyl group in (1-Chloro-2-cyclohexylethyl)benzene increases molecular weight and hydrophobicity compared to simpler analogs like chlorobenzene, reducing water solubility significantly .
- Boiling points are elevated due to increased van der Waals interactions from the bulky cyclohexyl moiety.
Reactivity
- Nucleophilic Substitution : The chlorine atom in (1-Chloro-2-cyclohexylethyl)benzene is less reactive than in chlorobenzene due to steric hindrance from the cyclohexyl group, which slows $ \text{S}_\text{N}2 $ mechanisms. In contrast, 1-chloro-2-phenylethane undergoes faster substitution due to minimal steric effects .
- Electrophilic Aromatic Substitution : The electron-donating cyclohexyl group deactivates the benzene ring, making electrophilic substitution (e.g., nitration) slower compared to chlorobenzene, where the chlorine atom is a moderate deactivator .
Research Findings
- Synthetic Routes : Synthesized via Friedel-Crafts alkylation of benzene with 1-chloro-2-cyclohexylethane, a method less efficient than the direct chlorination of ethylbenzene due to steric challenges (yield: ~65% vs. 85% for chlorobenzene) .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition at 250°C, higher than chlorobenzene (200°C) but lower than (1-chloroethyl)cyclohexane (270°C), reflecting a balance between aromatic stability and alkyl chain lability .
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